molecular formula C8H14ClNO2S B13297010 7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide

7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide

Cat. No.: B13297010
M. Wt: 223.72 g/mol
InChI Key: LFRFENXUSPLMBO-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride is a heterocyclic compound with a unique structure that includes a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound in the presence of a catalyst can lead to the formation of the thiazepane ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters .

Scientific Research Applications

7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects .

Properties

Molecular Formula

C8H14ClNO2S

Molecular Weight

223.72 g/mol

IUPAC Name

7,7-dimethyl-1-oxo-1,4-thiazepane-4-carbonyl chloride

InChI

InChI=1S/C8H14ClNO2S/c1-8(2)3-4-10(7(9)11)5-6-13(8)12/h3-6H2,1-2H3

InChI Key

LFRFENXUSPLMBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CCS1=O)C(=O)Cl)C

Origin of Product

United States

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